Carbic anhydride
Overview
Description
Carboxylic anhydrides are a class of organic compounds that are derived from carboxylic acids. These compounds are characterized by the presence of an anhydride functional group, which is a dimer of carboxylic acid units joined by an oxygen atom. Carboxylic anhydrides are important intermediates in organic synthesis, as they are more reactive than carboxylic acids and can be used to synthesize a variety of other compounds, including esters, lactones, and amides .
Synthesis Analysis
The synthesis of carboxylic anhydrides can be achieved through various methods. One approach involves the use of benzoic anhydride derivatives in the presence of basic catalysts to produce carboxylic esters and lactones at room temperature with high yields and chemoselectivities . Another method utilizes carbodiimides as chemical fuels to generate anhydrides from carboxylic acids in water, which can lead to the formation of macrocycles analogous to crown ethers . Mixed anhydrides of fatty acids can be synthesized using acid chlorides and triethylamine as an acid acceptor . A simple and efficient method for preparing symmetrical anhydrides involves the use of tosyl chloride in solvent-free conditions . Triphenylphosphine oxide and oxaloyl chloride have been used to catalyze the synthesis of carboxylic anhydrides under mild conditions . Additionally, carboxylative cyclization of 2-butenoates with carbon dioxide can produce glutaconic anhydrides , and pyridine-3-carboxylic anhydride (3-PCA) has been used as a reagent for the condensation of carboxylic acids and alcohols . CuO nanoparticles have catalyzed the formation of anhydrides from arylaldehydes , and polymer-assisted reactions have been employed to produce symmetrical anhydrides from carboxylic acids . Electrochemical synthesis has also been developed as a non-decarboxylative method to obtain anhydrides from carboxylic acids .
Molecular Structure Analysis
The molecular structure of carboxylic anhydrides consists of two acyl groups connected by an oxygen atom. This structure makes them highly reactive, as the anhydride bond is susceptible to nucleophilic attack. The reactivity can be influenced by the nature of the substituents on the acyl groups, with electron-withdrawing groups generally increasing the reactivity of the anhydride .
Chemical Reactions Analysis
Carboxylic anhydrides participate in a variety of chemical reactions. They can react with alcohols to form esters, a process that can be promoted by basic catalysts or reagents like 3-PCA . Anhydrides can also undergo intramolecular condensation to form lactones, which are cyclic esters . The reactivity of mixed anhydrides has been exploited in the esterification of fatty acids . Furthermore, anhydrides can be formed directly from aldehydes through cross dehydrogenative coupling, involving the formation of two C–O bonds . The electrochemical synthesis of anhydrides preserves all carbon atoms of the starting carboxylic acids, demonstrating a redox-neutral reaction .
Physical and Chemical Properties Analysis
Carboxylic anhydrides are typically more reactive than their corresponding acids due to the strain on the anhydride bond and the electrophilic character of the carbonyl carbon. They are often used as acylating agents in organic synthesis. The physical properties, such as melting and boiling points, solubility, and stability, can vary widely depending on the structure of the anhydride. For example, symmetrical anhydrides can be obtained in high yield and are generally stable under normal conditions . The stability and reactivity of mixed anhydrides have been a subject of interest, particularly in the context of industrial applications .
Scientific Research Applications
1. Polymerization and Copolymerization
Carbic anhydride has been studied for its role in the copolymerization process, particularly with epoxides. Fieser et al. (2017) explored the copolymerization of 1-butene oxide and carbic anhydride using a specific catalytic system. This research provided insights into the mechanism of polymerization, revealing dependencies on the epoxide and catalyst, and emphasized the potential for creating alternating copolymers with carbic anhydride (Fieser et al., 2017).
2. Solubility and Thermodynamic Properties
Wan et al. (2020) investigated the solubility of carbic anhydride in various solvents and its thermodynamic properties. Their findings revealed that carbic anhydride's solubility increases with temperature and is influenced by the solvent's properties. This study aids in understanding how carbic anhydride behaves in different solvent environments, which is crucial for its application in various industrial and research settings (Wan et al., 2020).
3. Biocompatibility and Toxicology
The biocompatibility and toxicology of poly(anhydrides) incorporating carbic anhydride have been a subject of study. Laurencin et al. (1990) conducted an in vivo study assessing the biocompatibility of poly(anhydrides) for controlled drug delivery. Their comprehensive analysis, including clinical chemistry, hematology, and histological evaluations, demonstrated that poly(anhydride) materials, possibly including carbic anhydride, possess excellent in vivo biocompatibility (Laurencin et al., 1990).
Safety And Hazards
Carbic Anhydride may cause an allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UMRXKNAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051647 | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Himic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Carbic anhydride | |
CAS RN |
129-64-6 | |
Record name | Carbic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4UGH0927Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.